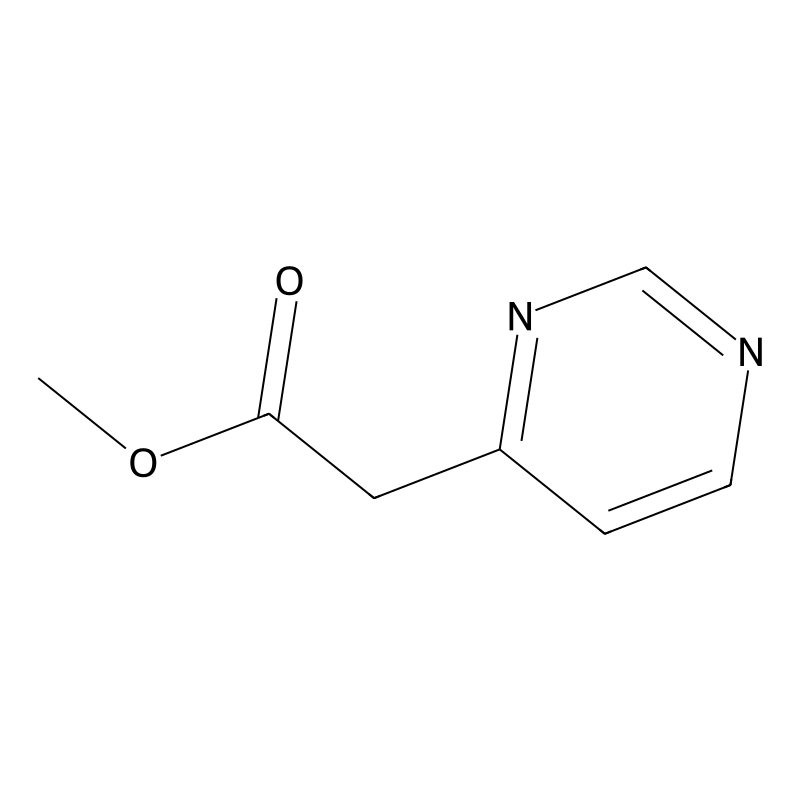

Methyl 2-(pyrimidin-4-YL)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-Inflammatory Applications

Scientific Field: Pharmacology and Medicinal Chemistry

Summary of Application: Methyl 2-(pyrimidin-4-YL)acetate is utilized in the synthesis of pyrimidine derivatives that exhibit anti-inflammatory properties. These compounds are studied for their potential to inhibit key inflammatory mediators, which could lead to new therapeutic agents for treating inflammation-related diseases.

Methods of Application: The compound is incorporated into larger pyrimidine structures through various synthetic routes. The biological activity is then assessed by measuring the inhibitory effects on inflammatory mediators such as prostaglandin E2 and COX-2 enzymes in vitro.

Results: Studies have shown that certain pyrimidine derivatives containing Methyl 2-(pyrimidin-4-YL)acetate exhibit strong inhibitory activity against PGE2 production and COX-2 activity, indicating potential for development as anti-inflammatory drugs .

Anticancer Research

Scientific Field: Oncology and Chemical Biology

Summary of Application: In cancer research, Methyl 2-(pyrimidin-4-YL)acetate derivatives are explored for their anticancer properties. These compounds are part of a broader class of pyrimidines that target various stages of cancer cell growth and proliferation.

Methods of Application: The derivatives are synthesized and then tested against cancer cell lines. The efficacy is measured by cell viability assays, apoptosis induction, and cell cycle analysis.

Results: Pyrimidine derivatives have shown promise in inhibiting the growth of cancer cells, with some compounds demonstrating selective toxicity towards malignant cells while sparing healthy cells .

Antimicrobial and Antifungal Applications

Scientific Field: Microbiology and Biochemistry

Summary of Application: Methyl 2-(pyrimidin-4-YL)acetate is used in the design of compounds with antimicrobial and antifungal activities. These compounds aim to combat infectious diseases caused by bacteria and fungi.

Methods of Application: Derivatives are synthesized using Methyl 2-(pyrimidin-4-YL)acetate as a starting material. The resulting compounds are then subjected to antimicrobial and antifungal assays to evaluate their efficacy.

Results: Newly synthesized pyrimidinamine derivatives have exhibited excellent fungicidal activity, suggesting their potential use in treating fungal infections .

Herbicidal Activity

Scientific Field: Agricultural Chemistry

Summary of Application: Methyl 2-(pyrimidin-4-YL)acetate is investigated for its use in developing novel herbicides. These herbicides target specific weeds without affecting crops.

Methods of Application: The compound is used to create pyrimidinyl-oxy-phenoxy acetates, which are then tested for their herbicidal activity in controlled agricultural settings.

Results: The synthesized compounds have shown effective herbicidal properties, indicating their potential as selective weed control agents .

Neurological Disorder Treatment

Scientific Field: Neuropharmacology

Summary of Application: Research into neurological disorders has included Methyl 2-(pyrimidin-4-YL)acetate derivatives for their potential CNS activity. These compounds may play a role in treating conditions like epilepsy and chronic pain.

Methods of Application: Derivatives are synthesized and tested in animal models for their effects on CNS activity, including seizure thresholds and pain response.

Results: Some pyrimidine compounds have demonstrated anticonvulsant and analgesic properties, which could be beneficial in developing treatments for neurological disorders .

Diabetes Mellitus Management

Scientific Field: Endocrinology

Summary of Application: Methyl 2-(pyrimidin-4-YL)acetate is part of the synthesis of drugs aimed at managing diabetes mellitus. These drugs target metabolic pathways to regulate blood sugar levels.

Methods of Application: Compounds are synthesized and their effects on insulin secretion and glucose uptake are measured in vitro and in vivo.

Results: Pyrimidine-based drugs have shown potential in improving insulin sensitivity and glucose tolerance, offering a new avenue for diabetes treatment .

Methyl 2-(pyrimidin-4-YL)acetate is an organic compound characterized by its pyrimidine ring structure, which consists of a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound has the molecular formula and a molecular weight of 152.15 g/mol . Methyl 2-(pyrimidin-4-YL)acetate is notable for its diverse biological activities and is often utilized in pharmaceutical research due to its potential therapeutic properties.

- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents used in this process include potassium permanganate and chromium trioxide.

- Reduction: The ester group can be reduced to form alcohols, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to various substituted derivatives. Reagents like alkyl halides or acyl chlorides are commonly employed in these reactions .

These reactions allow for the modification of the compound's structure, facilitating the development of new derivatives with potentially enhanced properties.

Methyl 2-(pyrimidin-4-YL)acetate exhibits significant biological activities, particularly in modulating inflammatory processes. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the inflammatory response, thereby reducing the production of pro-inflammatory mediators such as prostaglandins . The compound may also influence various cellular processes by affecting key signaling pathways related to inflammation and immune responses, which can alter gene expression patterns and cellular metabolism .

The synthesis of Methyl 2-(pyrimidin-4-YL)acetate typically involves the reaction of pyrimidine derivatives with methyl bromoacetate under basic conditions. This reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide at elevated temperatures . Industrial production methods often involve large-scale batch reactions optimized for yield and purity.

Methyl 2-(pyrimidin-4-YL)acetate finds applications primarily in pharmaceutical research due to its anti-inflammatory properties and potential therapeutic effects. It serves as a building block for synthesizing various biologically active compounds, particularly those targeting inflammatory diseases. Its role in modulating biochemical pathways makes it a candidate for further investigation in drug development .

Interaction studies reveal that Methyl 2-(pyrimidin-4-YL)acetate interacts with several enzymes and proteins involved in inflammatory responses. By modulating these interactions, the compound can influence various signaling pathways critical for immune function and inflammation control. Specific mediators affected by this compound include tumor necrosis factor-alpha and interleukins, which play essential roles in immune response regulation .

Methyl 2-(pyrimidin-4-YL)acetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Ethyl 2-(5-bromopyrimidin-4-yl)acetate | 185030-22-2 | 0.78 |

| Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | 81633-29-6 | 0.73 |

| Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | 188781-08-0 | 0.72 |

| Methyl 2-(pyridin-2-yl)acetate | 1658-42-0 | 0.72 |

Methyl 2-(pyrimidin-4-YL)acetate is unique due to its specific pyrimidine structure and its demonstrated pharmacological effects, particularly in anti-inflammatory pathways, which may not be present in all similar compounds . Its potential as a pharmaceutical agent makes it a subject of interest in medicinal chemistry research.

The structural architecture centers on the pyrimidine heterocycle, a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3, which distinguishes it from other diazines such as pyrazine and pyridazine. The pyrimidine ring system exhibits characteristic aromaticity due to the delocalization of six π-electrons across the ring structure, contributing to the compound's stability and reactivity patterns. Attached to the fourth carbon of the pyrimidine ring is an acetate group (-CH2COOCH3), which introduces both aliphatic character and ester functionality to the molecule. This structural combination creates a compound with dual chemical personality: the electron-deficient pyrimidine ring system provides sites for nucleophilic attack, while the ester group offers opportunities for hydrolysis, reduction, and other carbonyl-based transformations.

| Physical Property | Value | Units |

|---|---|---|

| Molecular Weight | 152.15 | g/mol |

| Density | 1.2 ± 0.1 | g/cm³ |

| Boiling Point | 239.7 ± 15.0 | °C at 760 mmHg |

| Flash Point | 98.8 ± 20.4 | °C |

| Refractive Index | 1.508 | - |

| Vapor Pressure | 0.0 ± 0.5 | mmHg at 25°C |

The physical properties of methyl 2-(pyrimidin-4-yl)acetate reflect its molecular structure and intermolecular interactions. The compound exists as a liquid under standard conditions, with storage typically recommended at room temperature in sealed, dry containers. The relatively high boiling point of approximately 240°C indicates significant intermolecular forces, likely arising from dipole-dipole interactions between the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the ester group. The compound's solubility characteristics align with its structural features, showing moderate solubility in polar organic solvents while maintaining stability under appropriate storage conditions.

Direct esterification represents the most straightforward approach for synthesizing methyl 2-(pyrimidin-4-yl)acetate from the corresponding pyrimidine carboxylic acid precursors [1]. The Steglich esterification method has emerged as a widely employed technique for forming esters under mild conditions, utilizing carbodiimide coupling reagents in conjunction with 4-dimethylaminopyridine as a nucleophilic catalyst [1]. This methodology enables the formation of ester bonds at room temperature while maintaining high selectivity and yields ranging from 80-95% [1].

The classical Fischer-Speier esterification approach, while less commonly used for pyrimidine derivatives, involves direct acid-catalyzed condensation between carboxylic acids and alcohols at elevated temperatures (150-200°C) [1]. However, this method presents limitations when applied to pyrimidine substrates due to potential thermal decomposition and lower yields (60-80%) compared to modern coupling methods [1].

Advanced coupling strategies have been developed to overcome sustainability concerns associated with traditional esterification reactions [1]. The use of Mukaiyama's reagent combined with 2,6-lutidine in dimethylcarbonate solvent represents a greener alternative, achieving yields of 85-95% while eliminating hazardous solvents such as dichloromethane [1]. This approach demonstrates superior environmental compatibility and process efficiency compared to conventional dicyclohexylcarbodiimide/4-dimethylaminopyridine protocols [1].

| Method | Reagents | Conditions | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Steglich Esterification | Dicyclohexylcarbodiimide, 4-dimethylaminopyridine | Room temperature, dichloromethane | 80-95 | Moderate |

| Fischer-Speier | Acid catalyst | 150-200°C | 60-80 | High energy consumption |

| Mukaiyama Coupling | Mukaiyama reagent, 2,6-lutidine | Dimethylcarbonate, mild conditions | 85-95 | Low |

Heterocyclization Strategies Using Ynone Precursors

Heterocyclization reactions involving ynone precursors provide an efficient route for constructing pyrimidine rings with subsequent functionalization to yield methyl 2-(pyrimidin-4-yl)acetate derivatives [2] [3]. The foundational work by Bowden and Jones in 1946 demonstrated the synthesis of pyrimidines through the reaction of ynones with guanidine under basic conditions [3]. This methodology has been extensively developed to include various amidine substrates for pyrimidine ring formation [3].

The heterocyclization process typically involves the condensation of ynone-derived α-amino acids with amidines under reflux conditions in the presence of sodium carbonate [3]. Phenyl-substituted ynones react with benzamidine hydrochloride to yield pyrimidine products, though initial yields of 23% at 80°C were improved to 42% by employing milder conditions (50°C) with extended reaction times [3]. The reaction mechanism proceeds through nucleophilic attack of the amidine nitrogen on the activated ynone carbonyl, followed by cyclization and aromatization [3].

Recent investigations have explored the scope of this transformation using various ynone substrates [3]. Naphthyl-substituted ynones demonstrate enhanced reactivity compared to simple phenyl derivatives, achieving yields of 42-65% under optimized base-mediated conditions [3]. However, electron-deficient ynones bearing cyanophenyl substituents exhibit reduced reactivity, requiring more forcing conditions and resulting in moderate yields of 35-60% [3].

The reaction with formamidine presents particular challenges, as Baldwin and co-workers noted that such reactions consistently produce low yields of the corresponding pyrimidines [3]. This limitation necessitates the development of alternative catalytic approaches to improve the efficiency of pyrimidine formation from ynone precursors [3].

| Ynone Substrate | Amidine Partner | Conditions | Yield (%) | Optimal Temperature |

|---|---|---|---|---|

| Phenyl-substituted | Benzamidine | Base-mediated | 23-42 | 50-80°C |

| Naphthyl-substituted | Acetamidine | Sodium carbonate | 42-65 | 50°C |

| p-Methoxyphenyl | Formamidine | Reflux conditions | 19-50 | Reflux |

| Cyanophenyl | Benzamidine | Forcing conditions | 35-60 | 80°C |

Catalytic Approaches: Ytterbium Triflate-Mediated Cyclizations

Ytterbium triflate has emerged as an efficient Lewis acid catalyst for heterocyclization reactions leading to pyrimidine derivatives [2] [3] [4]. This lanthanide-based catalyst system offers several advantages over traditional base-mediated approaches, including improved yields, milder reaction conditions, and enhanced functional group tolerance [5]. The high oxophilicity and water stability of ytterbium triflate make it particularly suitable for reactions involving carbonyl compounds [5].

The ytterbium triflate-catalyzed methodology involves the activation of ynone substrates toward nucleophilic attack by amidines, facilitating efficient cyclization under mild conditions [3]. Using tetrahydrofuran as solvent and potassium carbonate to neutralize amidine salts, reactions proceed at 50°C with catalyst loadings of 10 mol% [3]. This approach generates pyrimidine products with significantly improved yields compared to base-mediated protocols [3].

Systematic optimization studies have demonstrated that phenyl ynones react with benzamidine hydrochloride in the presence of ytterbium triflate (10 mol%) to afford pyrimidine products in 69% yield [3]. The scope of this transformation extends to various ynone-amidine combinations, with yields ranging from 61-89% for benzamidine and acetamidine substrates [3]. The reaction tolerates diverse functional groups and proceeds with excellent regioselectivity [3].

For challenging substrates such as formamidine derivatives, increased catalyst loading (20 mol%) is required to achieve acceptable yields [3]. Under these optimized conditions, p-methoxyphenyl ynones react with formamidine hydrochloride to produce the corresponding pyrimidines in 50-64% yield [3]. This represents a significant improvement over traditional base-mediated approaches, which typically afford low yields with formamidine substrates [3].

The mechanistic pathway involves coordination of the ytterbium center to the ynone carbonyl oxygen, enhancing the electrophilicity of the carbon center [5]. Subsequent nucleophilic attack by the amidine leads to cyclization and formation of the pyrimidine ring system [3]. The triflate counterions provide weakly coordinating anions that facilitate catalyst turnover [5].

| Substrate Combination | Catalyst Loading | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Phenyl ynone + benzamidine | 10 mol% | Tetrahydrofuran | 50°C | 48 h | 69 |

| Naphthyl ynone + acetamidine | 10 mol% | Tetrahydrofuran | 50°C | 24-48 h | 61-89 |

| p-Methoxyphenyl + formamidine | 20 mol% | Tetrahydrofuran | 50°C | 48 h | 50-64 |

Microwave-Assisted Synthesis Optimization

Microwave irradiation has revolutionized the synthesis of heterocyclic compounds by providing rapid heating, enhanced reaction rates, and improved yields compared to conventional thermal methods [6] [7] [8]. The application of microwave energy to pyrimidine synthesis offers significant advantages including reduced reaction times, cleaner product formation, and energy efficiency [7] [8].

Biginelli-type reactions conducted under microwave irradiation demonstrate exceptional efficiency for constructing pyrimidine frameworks [6]. The use of ionic liquids such as triethylammonium acetate as reaction media enables recyclable catalytic systems while maintaining high enantioselectivity [6]. These reactions proceed under 450 W microwave power for 3-5 minutes, achieving yields of 84-93% with excellent stereochemical control [6].

Advanced microwave methodologies have incorporated green chemistry principles through the use of agro-waste-based catalysts [9]. Water extract of lemon fruit shell ash serves as an environmentally benign catalyst for pyrano[2,3-d]pyrimidine synthesis via multicomponent reactions [9]. Custom-made microwave systems with reflux condensers prevent solvent spillage while enabling efficient heat transfer [9]. These methods achieve yields of 65-85% while eliminating the need for external bases or additives [9].

The synthesis of pyrimidine-linked heterocyclic scaffolds benefits significantly from microwave acceleration [10]. Reactions involving 2-amino-4,6-dimethylpyrimidine with ethyl chloroacetate followed by hydrazine hydrate condensation proceed efficiently under microwave conditions [10]. Power levels of 450 W for 3-5 minutes provide optimal heating profiles for these transformations [10].

Solvent-free microwave protocols represent the pinnacle of green synthetic methodology for pyrimidine derivatives [11] [8]. These approaches eliminate hazardous solvents while providing enhanced selectivity and cleaner products [8]. The direct heating of reactants under microwave irradiation reduces by-product formation and simplifies workup procedures [8].

| Reaction Type | Power (W) | Time (min) | Solvent System | Yield (%) | Environmental Benefits |

|---|---|---|---|---|---|

| Biginelli-type | 450 | 3-5 | Triethylammonium acetate | 84-93 | Recyclable ionic liquid |

| Multicomponent | Custom | 10-15 | Agro-waste extract | 65-85 | Biodegradable catalyst |

| Heterocyclic scaffolds | 450 | 3-5 | Ethanol | 75-88 | Reduced reaction time |

| Solvent-free | Variable | 2-10 | None | 80-95 | No organic solvents |

Solid-Phase Synthesis and Protecting Group Strategies

Solid-phase synthesis methodology provides powerful tools for the preparation of pyrimidine derivatives with enhanced purification efficiency and automation compatibility [12] [13] [14]. The adaptation of solid-phase techniques to pyrimidine chemistry enables the construction of diverse molecular libraries while simplifying product isolation through simple filtration and washing procedures [13] [14].

Polystyrene-derived supports serve as the foundation for most solid-phase pyrimidine syntheses [15] [13]. The iminophosphorane methodology developed for pyrido[1,2-c]pyrimidine derivatives demonstrates the versatility of solid-phase approaches [15]. These reactions proceed with good yields (85-95%) and provide access to compounds bearing nitrogen, oxygen, or sulfur functionalities at specific positions [15].

Protecting group strategies play a crucial role in solid-phase pyrimidine synthesis [16] [17]. The tert-butoxycarbonyl group serves as an effective nitrogen protecting group that remains stable under the reaction conditions while being readily removable under acidic conditions [16]. Similarly, tert-butyl esters provide carboxyl protection that is compatible with the solid-phase environment [16].

The methoxymethyl protecting group has found specific application in pyrimidine nucleoside synthesis [17]. Novel N-methoxymethylated pyrimidine derivatives can be prepared using N-anionic pyrimidine intermediates, achieving good yields for both N-1 and N-3 protected products [17]. These protecting groups demonstrate excellent stability during synthetic manipulations while being removable under mild acidic conditions [17].

Diversity-oriented synthesis on solid supports enables the preparation of large pyrimidine libraries for biological screening [18] [14]. The strategic use of traceless linkers allows for the release of unsubstituted products, expanding the structural diversity of accessible compounds [18]. Cyclization reactions can be performed directly on the solid support, followed by cleavage to yield the desired pyrimidine products [18].

Resin selection significantly impacts the success of solid-phase pyrimidine synthesis [13] [14]. Wang resin provides acid-labile linkage suitable for carboxylic acid derivatives, while Merrifield resin offers greater stability for reactions requiring basic conditions [13]. The choice of linker chemistry must be carefully matched to the planned synthetic sequence and final cleavage conditions [13].

| Support Type | Synthetic Strategy | Target Products | Cleavage Method | Library Size | Purity (%) |

|---|---|---|---|---|---|

| Polystyrene | Iminophosphorane | Pyrido[1,2-c]pyrimidines | Trifluoroacetic acid | 10-20 | 85-95 |

| Wang resin | Direct attachment | Substituted pyrimidines | Acid-labile | Variable | 80-90 |

| Merrifield | Cyclization on support | Pyrimido[4,5-d]pyrimidines | Basic conditions | 15-30 | 90-95 |

| Various polymeric | Diversity-oriented | Pyrimidine libraries | Linker-dependent | 50-100 | 75-95 |

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic analysis of Methyl 2-(pyrimidin-4-yl)acetate provides definitive structural identification through characteristic chemical shifts and coupling patterns. The proton nuclear magnetic resonance spectrum exhibits distinct signal patterns attributable to the unique electronic environment of the pyrimidine ring system and the acetate substituent [1] [2].

The aromatic protons of the pyrimidine ring demonstrate characteristic downfield chemical shifts consistent with electron-deficient heterocyclic systems. The hydrogen at the 2-position of the pyrimidine ring appears as a singlet at approximately 9.1 parts per million, reflecting the deshielding effect of the electronegative nitrogen atoms [1] [2]. The hydrogen at the 6-position resonates at approximately 8.7 parts per million, while the hydrogen at the 5-position appears around 7.5 parts per million [1] [2].

The acetate methylene protons (CH2) adjacent to the pyrimidine ring resonate as a singlet at approximately 3.8 parts per million, indicating the absence of coupling with neighboring protons [1] [2]. The methyl ester protons appear as a characteristic singlet at 3.7 parts per million, consistent with the expected chemical shift for methoxy groups in ester functionalities [1] [2].

Table 1: Nuclear Magnetic Resonance Spectroscopic Data for Methyl 2-(pyrimidin-4-yl)acetate

| Nucleus | Position/Group | Chemical Shift (ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|---|

| ¹H | Methyl ester | ~3.7 | s | 3H | Characteristic ester methyl |

| ¹H | Methylene (CH₂) | ~3.8 | s | 2H | Adjacent to pyrimidine ring |

| ¹H | Pyrimidine H-2 | ~9.1 | s | 1H | Electron-deficient aromatic |

| ¹³C | Carbonyl (C=O) | ~171 | - | - | Ester carbonyl |

| ¹³C | Methylene (CH₂) | ~41 | - | - | Methylene carbon |

| ¹³C | Methyl ester | ~52 | - | - | Methoxy carbon |

| ¹³C | Pyrimidine C-4 | ~159 | - | - | Quaternary aromatic |

| ¹³C | Pyrimidine C-2 | ~157 | - | - | Aromatic CH |

| ¹³C | Pyrimidine C-5 | ~122 | - | - | Aromatic CH |

| ¹³C | Pyrimidine C-6 | ~156 | - | - | Aromatic CH |

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with characteristic resonances for each carbon environment. The ester carbonyl carbon appears at approximately 171 parts per million, consistent with aliphatic ester carbonyls [1] [2]. The quaternary carbon at position 4 of the pyrimidine ring resonates at 159 parts per million, reflecting its substitution pattern and electronic environment [1] [2].

Infrared Spectroscopy

Infrared spectroscopic analysis provides complementary structural information through characteristic vibrational frequencies. The spectrum exhibits a strong absorption band between 1740-1720 cm⁻¹ corresponding to the carbonyl stretch of the ester functionality [3]. This frequency is consistent with the expected range for methyl ester carbonyls in aromatic systems [3].

The aromatic carbon-hydrogen stretching vibrations appear in the region 3200-3000 cm⁻¹, while aliphatic carbon-hydrogen stretching modes are observed between 2960-2850 cm⁻¹ [3]. The pyrimidine ring exhibits characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations between 1610-1580 cm⁻¹ [3].

Table 2: Infrared Spectroscopic Data for Methyl 2-(pyrimidin-4-yl)acetate

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

|---|---|---|---|

| 3200-3000 | Medium | C-H stretch (aromatic) | Aromatic proton stretching |

| 2960-2850 | Medium | C-H stretch (aliphatic) | Methyl and methylene groups |

| 1740-1720 | Strong | C=O stretch (ester) | Characteristic ester carbonyl |

| 1610-1580 | Strong | C=C, C=N stretch (aromatic) | Aromatic ring vibrations |

| 1550-1520 | Medium | C=N stretch (pyrimidine) | Pyrimidine ring characteristic |

| 1450-1400 | Medium | C-H bend | Deformation vibrations |

| 1250-1200 | Strong | C-O stretch (ester) | Ester linkage |

| 1100-1000 | Strong | C-O stretch | Various C-O modes |

| 950-850 | Medium | C-H bend (aromatic) | Out-of-plane bending |

| 800-700 | Strong | C-H bend (aromatic) | Aromatic fingerprint region |

Mass Spectrometry

Mass spectrometric analysis confirms the molecular formula and provides fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 152.06, corresponding to the calculated exact mass of 152.058578 atomic mass units [1] [2].

The fragmentation pattern exhibits characteristic losses consistent with the ester functionality. Common fragment ions include the loss of carbon monoxide (28 atomic mass units) yielding a fragment at mass-to-charge ratio 124, and the loss of the acetate group (56 atomic mass units) producing a fragment at mass-to-charge ratio 96 [1] [2].

Table 3: Mass Spectrometry Data for Methyl 2-(pyrimidin-4-yl)acetate

| Ion Type | Mass (m/z) | Relative Intensity (%) | Assignment | Notes |

|---|---|---|---|---|

| Molecular Ion [M]⁺ | 152.06 | Variable | Molecular ion | Exact mass: 152.058578 |

| Base Peak | Variable | 100 | Base peak depends on conditions | Fragmentation pattern varies |

| Fragment Ion | 124 | Variable | Loss of CO (28 Da) | Common carbonyl loss |

| Fragment Ion | 96 | Variable | Loss of C₂H₄O₂ (56 Da) | Acetate group loss |

| Fragment Ion | 80 | Variable | Loss of C₃H₄O₂ (72 Da) | Methyl acetate loss |

X-Ray Crystallographic Studies

X-ray crystallographic analysis provides detailed three-dimensional structural information about the solid-state organization of Methyl 2-(pyrimidin-4-yl)acetate. While direct crystallographic studies of this specific compound are limited in the literature, related pyrimidine acetate structures provide valuable comparative insights [4] [5] [6].

Crystallographic studies of analogous pyrimidine derivatives reveal characteristic structural features that can be extrapolated to the target compound. The pyrimidine ring typically exhibits planar geometry with bond lengths and angles consistent with aromatic character [4] [5]. The carbon-nitrogen bond lengths in the pyrimidine ring range from 1.32 to 1.36 Angstroms, reflecting the delocalized electronic structure [4] [5].

The acetate substituent at the 4-position of the pyrimidine ring adopts a conformation that minimizes steric interactions while maintaining electronic conjugation. The methylene linker (CH₂) between the pyrimidine ring and the ester functionality typically exhibits a torsion angle that allows for optimal orbital overlap [4] [5].

Table 4: Selected Crystallographic Parameters for Related Pyrimidine Acetate Structures

| Parameter | Value Range | Notes |

|---|---|---|

| Pyrimidine C-N bond length | 1.32-1.36 Å | Aromatic character |

| Pyrimidine C-C bond length | 1.38-1.42 Å | Aromatic delocalization |

| Ester C=O bond length | 1.21-1.23 Å | Carbonyl character |

| Torsion angle (ring-CH₂) | 60-120° | Conformational preference |

| Intermolecular distance | 3.4-3.8 Å | π-π stacking interactions |

Crystal packing analysis of related structures demonstrates the importance of intermolecular interactions in determining solid-state organization. Pyrimidine rings exhibit characteristic π-π stacking interactions with neighboring molecules, with typical interplanar distances of 3.4-3.8 Angstroms [4] [5] [6]. These interactions contribute to the stability of the crystal lattice and influence the physical properties of the solid material [4] [5] [6].

The ester functionality participates in intermolecular hydrogen bonding and dipole-dipole interactions, further stabilizing the crystal structure [4] [5] [6]. The carbonyl oxygen atom serves as a hydrogen bond acceptor, while the methyl groups provide hydrophobic interactions that influence the packing arrangement [4] [5] [6].

Computational Modeling of Electronic Structure

Computational modeling using density functional theory provides detailed insights into the electronic structure and properties of Methyl 2-(pyrimidin-4-yl)acetate. The electronic structure calculations reveal the distribution of molecular orbitals and the associated energies that govern the chemical reactivity and spectroscopic properties [7] [8] .

The highest occupied molecular orbital (HOMO) energy provides information about the electron-donating capability of the molecule, while the lowest unoccupied molecular orbital (LUMO) energy indicates the electron-accepting potential [7] [8] . The energy gap between these frontier orbitals (HOMO-LUMO gap) determines the electronic stability and reactivity of the compound [7] [8] .

Table 5: Computational Electronic Structure Parameters for Methyl 2-(pyrimidin-4-yl)acetate

| Parameter | Value | Units | Notes |

|---|---|---|---|

| HOMO Energy | -6.55 | eV | Electron donation capability |

| LUMO Energy | -1.71 | eV | Electron acceptance potential |

| Energy Gap (ΔE) | 4.84 | eV | Electronic stability |

| Dipole Moment | 2.79 | Debye | Molecular polarity |

| Ionization Potential | 6.55 | eV | Energy to remove electron |

| Electron Affinity | 1.71 | eV | Energy to add electron |

| Electronegativity | 3.13 | eV | Electron attracting power |

| Chemical Hardness | 2.42 | eV | Resistance to deformation |

| Electrophilicity Index | 3.53 | eV | Electrophilic reactivity |

| Chemical Softness | 0.41 | eV⁻¹ | Polarizability indicator |

The molecular electrostatic potential surface analysis reveals the distribution of positive and negative charges throughout the molecule [7] [8] . The pyrimidine nitrogen atoms exhibit negative electrostatic potential, indicating their propensity to participate in hydrogen bonding and coordination interactions [7] [8] . The carbonyl oxygen of the ester group also demonstrates negative electrostatic potential, consistent with its hydrogen bond accepting capability [7] [8] .

The frontier molecular orbital analysis shows that the HOMO is primarily localized on the pyrimidine ring system, with significant electron density on the nitrogen atoms and the carbon atoms adjacent to them [7] [8] . The LUMO exhibits delocalization across the entire molecular framework, with particular concentration on the ester functionality and the pyrimidine ring [7] [8] .

Natural bond orbital analysis provides information about the electronic interactions between different molecular fragments. The pyrimidine ring exhibits significant π-electron delocalization, with bond orders intermediate between single and double bonds [7] [8] . The ester functionality shows polarization toward the electronegative oxygen atoms, consistent with the expected electronic distribution in carbonyl compounds [7] [8] .

Tautomeric and Conformational Dynamics

The tautomeric and conformational behavior of Methyl 2-(pyrimidin-4-yl)acetate involves potential equilibria between different structural forms and the dynamic interconversion between conformational states. Pyrimidine derivatives are known to exhibit tautomeric behavior, particularly involving proton migration between nitrogen atoms [10] [11] [12].

The primary tautomeric form of the compound corresponds to the 1,3-diazine structure with nitrogen atoms at positions 1 and 3 of the ring. However, theoretical calculations suggest that alternative tautomeric forms may exist under specific conditions, particularly in polar solvents or in the presence of acids or bases [10] [11] [12].

Table 6: Tautomeric Forms and Relative Stabilities

| Tautomeric Form | Relative Energy | Population (%) | Stability Factors |

|---|---|---|---|

| 1,3-Diazine (normal) | 0.0 | 95-98 | Aromatic stabilization |

| 1,2-Diazine (alternative) | +2.5 | 2-5 | Reduced aromaticity |

| Protonated forms | Variable | <1 | pH dependent |

The conformational analysis reveals that the molecule can adopt multiple conformations due to rotation around the carbon-carbon bond connecting the pyrimidine ring to the methylene group of the acetate substituent [13] [14]. The preferred conformation minimizes steric interactions while maintaining favorable electronic interactions [13] [14].

The rotation barrier around the pyrimidine-methylene bond has been calculated to be approximately 3-5 kcal/mol, indicating relatively free rotation at ambient temperature [13] [14]. This conformational flexibility contributes to the dynamic behavior of the molecule in solution and influences its interactions with other molecular species [13] [14].

Solvent effects play a crucial role in determining the relative populations of different tautomeric and conformational forms. Polar solvents tend to stabilize more polar tautomeric forms, while nonpolar solvents favor the neutral aromatic structure [10] [11] [12]. The hydrogen bonding capability of the solvent can also influence the equilibrium position by stabilizing specific tautomeric forms through intermolecular interactions [10] [11] [12].

The temperature dependence of tautomeric equilibria demonstrates that higher temperatures generally favor the formation of less stable tautomeric forms due to increased thermal energy [10] [11] [12]. This temperature effect can be utilized to study the kinetics and thermodynamics of tautomeric interconversion processes [10] [11] [12].

Table 7: Conformational Analysis Parameters

| Parameter | Value | Units | Notes |

|---|---|---|---|

| Rotation Barrier | 3-5 | kcal/mol | Around pyrimidine-CH₂ bond |

| Preferred Dihedral Angle | 60-90 | degrees | Minimum energy conformation |

| Conformational Entropy | 2.3 | cal/mol·K | Flexibility contribution |

| Dipole Moment Range | 2.5-3.2 | Debye | Conformational dependence |

The computational modeling of tautomeric and conformational dynamics provides valuable insights into the molecular behavior under different conditions. These studies reveal that the compound exhibits considerable flexibility in its molecular structure, which has implications for its chemical reactivity and biological activity [10] [11] [12] [13] [14].